

structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-nitro-1H-pyrazolo[3,4-b]pyridine*

Cat. No.: *B1313576*

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]Pyridine Compounds

Introduction

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structure, an amalgamation of pyrazole and pyridine rings, serves as a versatile template for designing potent and selective modulators of various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy, but its derivatives have also shown efficacy as anticancer agents acting through other mechanisms, as well as activators of key metabolic enzymes.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives against several key biological targets. It summarizes quantitative data, details common experimental protocols, and visualizes synthetic strategies and biological pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine compounds is highly dependent on the nature and position of substituents around the core. The following sections dissect the SAR for different classes of biological targets.

Kinase Inhibition

Pyrazolo[3,4-b]pyridines have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology.

Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TRK, a family of receptors implicated in cancer cell proliferation and differentiation.^[1] Through a strategy of scaffold hopping and computer-aided drug design, a series of 38 compounds was synthesized and evaluated.^{[1][2]} The most potent compounds, C03, C09, and C10, exhibited IC₅₀ values in the nanomolar range against TRKA kinase.^[2] Compound C03 also showed significant antiproliferative activity in the Km-12 cell line (IC₅₀ = 0.304 μ M) and good plasma stability, marking it as a promising candidate for further development.^{[1][2]} These compounds were also found to be pan-TRK inhibitors with selectivity for other kinases like FAK, PAK4, and PLK4.^[2]

TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key kinase in innate immunity and oncogenesis signaling pathways. Rational drug design has led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.^[3] Through several rounds of optimization, compound 15y emerged as an exceptionally potent inhibitor with an IC₅₀ value of 0.2 nM and good selectivity.^[3] SAR studies revealed that specific substitutions are crucial for establishing key hydrogen bond interactions within the TBK1 active site, particularly with residues like Asp157.^[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known driver in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives was designed as potent and selective FGFR inhibitors.^[4] SAR exploration focused on substituents at the 3-position and the 4-position of an attached phenyl ring. While compound 7i (unsubstituted phenyl) showed good enzymatic potency (FGFR1 IC₅₀ = 42.4 nM), it lacked cellular activity.^[4] The introduction of an amino or dimethylamino group at the 4-position of the phenyl ring significantly improved both enzymatic and cellular potency.^[4] This effort led to compound 7n, which demonstrated significant in vivo antitumor activity in a xenograft model.^[4]

Cyclin-Dependent Kinase (CDK) and PIM1 Inhibitors: CDKs and PIM1 kinases are crucial regulators of the cell cycle and are validated cancer targets. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as dual CDK2/PIM1 inhibitors.^[5] Among the synthesized compounds, 6b showed superior efficacy and high selectivity indices against HCT-116 and HepG2 cancer

cell lines. Mechanistic studies confirmed that its antiproliferative effects were due to the induction of apoptosis and cell cycle arrest at the G0-G1 phase.^[5] Other studies have also reported on 3,5-disubstituted pyrazolo[3,4-b]pyridines with potent and selective CDK inhibitory activities.^[6]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases and cancer.

A series of pyrazolo[3,4-b]pyridine derivatives was designed and evaluated for their ability to activate AMPK.^[7] The SAR studies highlighted that an exposed pyrazole N-H and a para substitution on a diphenyl group were essential for potent activation.^[7] Compound 17f showed activation comparable to the known activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line ($IC_{50} = 0.78 \mu M$).^[7] In a separate study focused on anti-lung cancer activity, compound 9d was identified as a potent inhibitor of A549 cell growth ($IC_{50} = 3.06 \mu M$) by activating the AMPK/70S6K pathway, leading to G2/M cell cycle arrest.^[8]

General Anticancer and Cytotoxic Activity

Beyond specific kinase targets, the pyrazolo[3,4-b]pyridine scaffold has demonstrated broad antiproliferative activity through various mechanisms.

DNA Binding and Topoisomerase II α Inhibition: Several 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity against a panel of cancer cell lines, including HePG-2, MCF-7, HCT-116, and PC-3.^[9] For some of these compounds, the mechanism of action was linked to DNA binding affinity, which correlated well with their cytotoxic effects.^[9] More recently, a series of derivatives was evaluated as Topoisomerase II α inhibitors. Compound 8c displayed potent, broad-spectrum antiproliferative activity across the NCI 60-cell line panel ($GI_{50} MG-MID = 1.33 \mu M$) and was shown to inhibit the DNA relaxation activity of Topoisomerase II α , induce DNA damage, and trigger apoptosis.^[10]

Tubulin Polymerization Inhibition: By designing pyrazolo[3,4-b]pyridines as cis-restricted analogues of combretastatin A-4, novel tubulin polymerization inhibitors were developed.^[11] These compounds, featuring a 3,4,5-trimethoxyphenyl group, displayed significant antiproliferative effects. The most active compound, 6n, was found to occupy the colchicine binding site of tubulin and induce G2/M phase cell cycle arrest in HeLa cells.^[11]

Data Presentation: Quantitative SAR Summary

The following tables summarize the quantitative biological data for key pyrazolo[3,4-b]pyridine compounds discussed in the literature.

Table 1: SAR of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Compound ID	Target Kinase	IC50 Value	Cell Line	IC50 Value (Cellular)	Reference(s)
C03	TRKA	56 nM	Km-12	0.304 μ M	[2],[1]
C09	TRKA	57 nM	-	-	[2]
C10	TRKA	26 nM	-	-	[2]
15y	TBK1	0.2 nM	A172, U87MG	Micromolar range	[3]
7i	FGFR1	42.4 nM	-	> 1 μ M	[4]
11a	FGFR1	Potent	-	Potent	[4]
7n	FGFR1	Potent	-	Potent	[4]

| 6b | CDK2/PIM1 | - | HCT-116 | High selectivity index | [5] |

Table 2: SAR of Pyrazolo[3,4-b]pyridines as AMPK Activators and Anticancer Agents

Compound ID	Primary Action	Target/Pathway	EC50/IC50 Value	Cell Line	Reference(s)
17f	AMPK Activator	AMPK α 1 γ 1 β 1	EC50 = 0.42 μ M	NRK-49F (IC50 = 0.78 μ M)	[7]
9d	Anticancer	AMPK/70S6K	IC50 = 3.06 μ M	A549	[8]

| A-769662 | AMPK Activator | AMPK | IC50 = 45.29 μ M | A549 | [8] |

Table 3: SAR of Pyrazolo[3,4-b]pyridines as General Anticancer Agents

Compound ID	Proposed Mechanism	GI50 MG-MID (NCI-60)	Key Activity	Reference(s)
8c	Topoisomerase II α Inhibition	1.33 μ M	Broad-spectrum cytotoxicity	[10]
6n	Tubulin Polymerization Inhibition	-	Induces G2/M arrest in HeLa	[11]

| 19, 20, 21 | DNA Binding | - | Good activity vs. HePG-2, MCF-7, HCT-116 | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

General Synthesis of the Pyrazolo[3,4-b]pyridine Core

A common and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic three-carbon synthon. [12][13]

Protocol: Synthesis from 5-Aminopyrazole and α,β -Unsaturated Ketones[14]

- To a solution of the appropriate α,β -unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at room temperature.
- Degas the reaction mixture.
- Add zirconium(IV) chloride (ZrCl₄, 0.15 mmol) as a catalyst.
- Stir the reaction mixture vigorously at 95 °C for 16 hours.
- Monitor the reaction to completion using thin-layer chromatography (TLC).

- Concentrate the mixture in vacuo.
- Perform a liquid-liquid extraction using chloroform (CHCl3) and water. Separate the phases and wash the aqueous phase twice with CHCl3.
- Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

In Vitro Kinase Inhibition Assay

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay[\[2\]](#)

- Prepare a reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).
- Add the test compound (at various concentrations) and the specific kinase (e.g., TRKA) to a low-volume 384-well plate.
- Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding an HTRF detection buffer containing streptavidin-XL665 and an anti-phospho-specific antibody labeled with Europium cryptate.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and determine IC50 values by plotting the percent inhibition against the log concentration of the compound.

Cell Proliferation / Cytotoxicity Assay

Protocol: MTT Assay[\[5\]](#)

- Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Visualizations: Pathways and Workflows

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313576#structure-activity-relationship-sar-studies-of-pyrazolo-3-4-b-pyridine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com